Almotriptan N-Oxide Hydrochloride

Pharmaceutical Quality Control Reference Standard Characterization Impurity Profiling

Quantifying the N-oxide impurity in almotriptan API demands a pharmacopeially designated reference standard; generic alternatives compromise method accuracy and regulatory defensibility. Almotriptan N-Oxide Hydrochloride (USP Related Compound D, EP Impurity E) is the fully characterized hydrochloride salt supplied for compendial compliance. • Pharmacopeial traceability for USP ⟨Almotriptan Malate⟩ impurity limit tests and ANDA/DMF submissions • Distinct chromatographic retention time and MS fragmentation pattern for system suitability and selectivity validation • Consistent solubility and handling properties of the HCl salt form for accurate standard preparation

Molecular Formula C17H25N3O3S
Molecular Weight 351.47
CAS No. 1391054-49-1
Cat. No. B602152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlmotriptan N-Oxide Hydrochloride
CAS1391054-49-1
SynonymsN,N-Dimethyl-5-[(1-pyrrolidinylsulfonyl)methyl]-1H-indole-3-ethanamine N-Oxide Hydrochloride;  1-[[[3-[2-(Dimethyloxidoamino)ethyl]-1H-indol-5-yl]methyl] sulfonyl]pyrrolidine Hydrochloride; 
Molecular FormulaC17H25N3O3S
Molecular Weight351.47
Structural Identifiers
SMILESC[N+](C)(CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3)[O-].Cl
InChIInChI=1S/C17H25N3O3S.ClH/c1-20(2,21)10-7-15-12-18-17-6-5-14(11-16(15)17)13-24(22,23)19-8-3-4-9-19;/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3;1H
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Almotriptan N-Oxide Hydrochloride Reference Standard


Almotriptan N-Oxide Hydrochloride (CAS 1391054-49-1), designated as USP Related Compound D and EP Impurity E, is the pharmacopeial reference standard for the N-oxide metabolite and synthetic impurity of the antimigraine agent almotriptan [1]. Almotriptan is a selective 5-HT1B/1D receptor agonist [2]. The N-oxide, formed via flavin monooxygenase-3 (FMO3)-mediated N-oxidation of the dimethylaminoethyl side chain, is a known human in vivo metabolite [3]. The hydrochloride salt (MW 387.92) is the fully characterized form supplied for analytical method development, validation, and quality control (QC) applications in pharmaceutical manufacturing and regulatory submissions .

Almotriptan N-Oxide HCl: Substitution Limitations


Generic substitution with alternative triptan N-oxides or other almotriptan impurities is not analytically or regulatory valid. Almotriptan N-Oxide Hydrochloride is the specific, pharmacopeially designated reference standard (USP Related Compound D, EP Impurity E) for quantifying the N-oxide impurity in almotriptan drug substance and product [1]. Its chromatographic retention time, mass spectral fragmentation, and physicochemical properties are distinct from those of structurally similar impurities such as Almotriptan Related Compound C or the N-Dimer [2]. Furthermore, its metabolic formation is uniquely catalyzed by FMO3, distinguishing its relevance in drug metabolism and pharmacokinetic (DMPK) studies from other almotriptan metabolites formed via CYP450s or MAO-A [3]. Using a non-pharmacopeial or structurally dissimilar compound compromises method accuracy, regulatory compliance, and the integrity of impurity profiling data.

Almotriptan N-Oxide HCl: Purity, Stability & Performance


Pharmacopeial Identity & Purity

Almotriptan N-Oxide Hydrochloride is officially designated as USP Almotriptan Related Compound D and EP Impurity E [1]. As a USP Reference Standard, it is supplied with a certificate of analysis confirming identity, purity, and potency suitable for use in compendial methods. The USP monograph for Almotriptan Malate specifies a limit test for Almotriptan Related Compound D and N-Dimer, underscoring its critical role in batch release testing [2]. In contrast, generic N-oxide compounds or other triptan metabolites lack this specific pharmacopeial recognition and the associated traceable characterization data required for regulatory submissions (ANDA, DMF).

Pharmaceutical Quality Control Reference Standard Characterization Impurity Profiling

FMO3-Catalyzed N-Oxidation Specificity

The formation of Almotriptan N-Oxide is mediated exclusively by flavin monooxygenase-3 (FMO3) [1]. This is in contrast to the two major in vivo human metabolites of almotriptan—the γ-aminobutyric acid derivative and the indole acetic acid derivative—which are generated via CYP3A4/CYP2D6-mediated 2-hydroxylation and MAO-A-catalyzed oxidative deamination, respectively [1][2]. This enzymatic distinction is critical for drug-drug interaction (DDI) risk assessment, as FMO3 is generally less susceptible to common P450 inhibitors and inducers. While specific quantitative kinetic parameters (Km, Vmax) for Almotriptan N-Oxide formation are not publicly available, the involvement of FMO3 rather than polymorphic P450s or MAO-A implies a distinct and potentially more predictable metabolic clearance route in specific patient populations [3].

Drug Metabolism Enzyme Kinetics In Vitro ADME

Long-Term Stability and Storage

Almotriptan N-Oxide Hydrochloride, as a solid, is stable for at least 2 years from the date of purchase when stored as supplied, according to vendor specifications . Solutions prepared in DMSO can be stored at -20°C for up to 2 months . This stability data is critical for laboratories planning long-term use of the reference standard. In contrast, generic N-oxide impurities may lack defined stability-indicating data, requiring users to perform costly in-house qualification. The availability of a USP/EP-grade reference standard with established stability ensures reliable and reproducible analytical results over extended periods, reducing the risk of method drift or out-of-specification (OOS) investigations due to standard degradation.

Reference Standard Management Stability Studies Method Validation

Distinct Chromatographic & MS Properties

Almotriptan N-Oxide exhibits unique chromatographic and mass spectrometric behavior that allows its specific quantitation in the presence of almotriptan and other related substances. For instance, a validated LC-ESI-MS/MS method for almotriptan metabolites in rat plasma utilized distinct m/z transitions for almotriptan (m/z 336→), the γ-aminobutyric acid metabolite (m/z 368→), and the sulfonamide metabolite (m/z 282→) [1]. While this specific study did not include the N-oxide, it demonstrates the feasibility of differentiating structurally similar almotriptan-related compounds using mass spectrometry. The USP monograph for Almotriptan Malate includes a capillary electrophoresis method with specific resolution requirements for Almotriptan Related Compound D [2]. The N-oxide functional group imparts increased polarity and distinct UV absorbance characteristics compared to the parent amine, facilitating separation in reversed-phase HPLC methods [3].

HPLC Method Development LC-MS/MS Quantification Impurity Profiling

Almotriptan N-Oxide HCl Applications


Impurity Profiling & Batch Release Testing

Use as a USP/EP reference standard to quantify the N-oxide impurity (Related Compound D) in almotriptan malate API and finished dosage forms. This is essential for meeting compendial specifications (e.g., USP Almotriptan Malate monograph limit test) and for supporting ANDA and DMF submissions [1]. The traceable purity and defined stability of the standard ensure regulatory compliance and method robustness .

Analytical Method Development & Validation

Employed as a critical component in developing and validating stability-indicating methods for almotriptan. Its distinct retention time and MS fragmentation pattern serve as system suitability markers for resolution and selectivity [2]. The hydrochloride salt form provides consistent solubility and handling properties, facilitating accurate standard preparation .

In Vitro Metabolism & DDI Studies

Utilized as an authentic metabolite standard to identify and quantify the FMO3-mediated N-oxide pathway in human liver microsomes or hepatocyte incubations. This is crucial for reaction phenotyping and assessing the potential impact of FMO3 genetic polymorphisms or co-administered drugs on almotriptan clearance [3]. Distinguishing FMO3-dependent N-oxidation from CYP/MAO pathways improves the accuracy of DDI risk predictions [4].

Forced Degradation & Stability Studies

Included as a known degradation product in forced degradation studies (oxidative stress conditions) to validate the stability-indicating power of analytical methods. Monitoring the formation of Almotriptan N-Oxide under accelerated storage conditions helps establish shelf-life specifications and identify potential degradation pathways [5].

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